(6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol
(6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol
Brand Name:
Vulcanchem
CAS No.:
478-77-3
VCID:
VC21135046
InChI:
InChI=1S/C17H17NO2/c1-20-14-6-5-11-9-13-15-10(7-8-18-13)3-2-4-12(15)16(11)17(14)19/h2-6,13,18-19H,7-9H2,1H3/t13-/m1/s1
SMILES:
COC1=C(C2=C(CC3C4=C(CCN3)C=CC=C42)C=C1)O
Molecular Formula:
C17H17NO2
Molecular Weight:
267.32 g/mol
(6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol
CAS No.: 478-77-3
Cat. No.: VC21135046
Molecular Formula: C17H17NO2
Molecular Weight: 267.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478-77-3 |
|---|---|
| Molecular Formula | C17H17NO2 |
| Molecular Weight | 267.32 g/mol |
| IUPAC Name | (6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol |
| Standard InChI | InChI=1S/C17H17NO2/c1-20-14-6-5-11-9-13-15-10(7-8-18-13)3-2-4-12(15)16(11)17(14)19/h2-6,13,18-19H,7-9H2,1H3/t13-/m1/s1 |
| Standard InChI Key | DCQBVSOYNWLFKD-CYBMUJFWSA-N |
| Isomeric SMILES | COC1=C(C2=C(C[C@@H]3C4=C(CCN3)C=CC=C42)C=C1)O |
| SMILES | COC1=C(C2=C(CC3C4=C(CCN3)C=CC=C42)C=C1)O |
| Canonical SMILES | COC1=C(C2=C(CC3C4=C(CCN3)C=CC=C42)C=C1)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator